Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Description
Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N4O6S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity
Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring and a sulfonamide group, which are known to influence pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H30N4O5S, with a molecular weight of approximately 446.57 g/mol. The structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities including anti-cancer and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The piperidine ring may facilitate interaction with neurotransmitter receptors, potentially influencing neurological pathways.
- Antioxidant Properties : The presence of the sulfonamide group suggests potential antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of tetrahydroquinoline was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Research has also suggested that related compounds exhibit antimicrobial properties:
- Case Study 2 : A related sulfonamide compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Bioavailability | ~70% |
Half-life | 4 hours |
Metabolism | Hepatic |
Excretion | Renal |
Toxicology Profile
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain risks:
Properties
IUPAC Name |
methyl 4-[[[2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c1-30-20(27)23-10-7-14(8-11-23)13-21-18(25)19(26)22-16-6-5-15-4-3-9-24(17(15)12-16)31(2,28)29/h5-6,12,14H,3-4,7-11,13H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMTXWDPUORNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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